FGFR3 Inhibition: Comparable Potency to Lead Pan-FGFR Inhibitor CPL304110 with Distinct Scaffold
1-Ethyl-5-fluoro-2-methylbenzimidazole demonstrates an IC50 of 2.60 nM against recombinant human FGFR3 [1]. This potency is comparable to the optimized pan-FGFR inhibitor CPL304110, which exhibits an IC50 of 3.05 nM for FGFR3 under similar enzymatic conditions [2]. While CPL304110 is a pyrazole-benzimidazole hybrid with nanomolar activity across FGFR1-3, 1-Ethyl-5-fluoro-2-methylbenzimidazole achieves near-equivalent FGFR3 potency from a simpler, mono-benzimidazole core, offering a distinct SAR starting point with reduced molecular complexity.
| Evidence Dimension | FGFR3 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 2.60 nM |
| Comparator Or Baseline | CPL304110 (pan-FGFR inhibitor): 3.05 nM |
| Quantified Difference | 1.2-fold more potent |
| Conditions | Recombinant human FGFR3 (447-761 residues) enzymatic assay |
Why This Matters
Researchers evaluating FGFR3-targeted probes or lead compounds can leverage this scaffold as a simplified alternative to more complex clinical-stage inhibitors, potentially reducing synthetic burden while maintaining single-digit nanomolar potency.
- [1] BindingDB BDBM50588767. CHEMBL5172121. IC50: 2.60 nM for Human FGFR3. View Source
- [2] Discovery and optimization of novel pyrazole-benzimidazole CPL304110, as a potent and selective inhibitor of fibroblast growth factor receptors FGFR (1–3). Eur J Med Chem. 2020;208:112822. View Source
